17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene
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Overview
Description
17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: is a synthetic steroid compound with the molecular formula C22H28O2 and a molecular weight of 324.457 . It is also known by its systematic name 19-Norpregna-3,5-dien-20-yn-17-ol, acetate . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves multiple steps, starting from basic steroidal precursors. The key steps typically include:
Ethinylation: Introduction of an ethinyl group at the 17-alpha position.
Acetylation: Addition of an acetoxy group at the 17-beta position.
Cyclization: Formation of the estradiene structure through cyclization reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to speed up the reaction.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted estradiene derivatives.
Scientific Research Applications
Chemistry:
- Used as a reference material in analytical chemistry.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its effects on cellular processes and gene expression.
- Used in studies related to hormone receptor interactions.
Medicine:
- Explored for potential therapeutic applications, particularly in hormone replacement therapy.
- Studied for its effects on various physiological processes.
Industry:
- Used in the development of new synthetic routes for steroidal compounds.
- Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves its interaction with hormone receptors, particularly estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The molecular targets include:
Estrogen Receptors: Modulation of receptor activity.
Gene Expression Pathways: Regulation of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen with similar applications.
Uniqueness:
- Its synthetic nature allows for precise control over its chemical properties, making it valuable in research and industrial applications.
17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: has unique structural modifications that enhance its stability and reactivity compared to natural estrogens.
Properties
Molecular Formula |
C22H28O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,5,7,9,17-20H,6,8,10-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
TYNGLPZQWLTLTF-ZCPXKWAGSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC=C4)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC=C4)C)C#C |
Origin of Product |
United States |
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